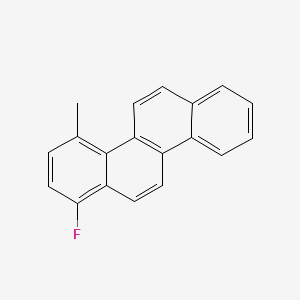
(3R)-Treprostinil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-Treprostinil is a synthetic analogue of prostacyclin, a naturally occurring molecule in the body that plays a crucial role in vasodilation and inhibition of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms associated with the condition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Treprostinil involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core prostacyclin structure, followed by the introduction of the (3R)-hydroxy group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3R)-Treprostinil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a ketone or aldehyde.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation often uses reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can revert these to alcohols.
科学研究应用
(3R)-Treprostinil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study prostacyclin analogues and their chemical properties.
Biology: Research focuses on its role in cellular signaling pathways and its effects on various cell types.
Medicine: Extensive studies are conducted on its efficacy and safety in treating PAH and other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
作用机制
(3R)-Treprostinil exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation, which are beneficial in treating PAH.
相似化合物的比较
Similar Compounds
Epoprostenol: Another prostacyclin analogue used in PAH treatment.
Iloprost: A synthetic analogue with similar vasodilatory properties.
Selexipag: A non-prostanoid prostacyclin receptor agonist.
Uniqueness
(3R)-Treprostinil is unique due to its specific stereochemistry, which enhances its stability and efficacy compared to other prostacyclin analogues. Its longer half-life allows for more convenient dosing regimens, making it a preferred choice in clinical settings.
属性
分子式 |
C23H34O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m0/s1 |
InChI 键 |
PAJMKGZZBBTTOY-KWLWEVDOSA-N |
手性 SMILES |
CCCCC[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
规范 SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


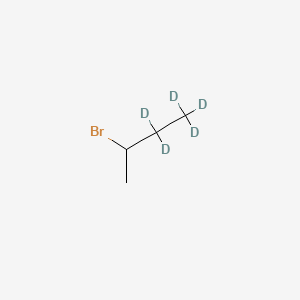
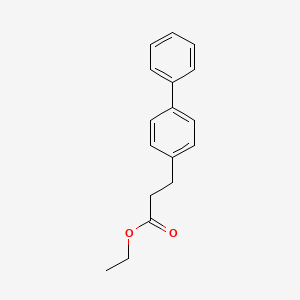
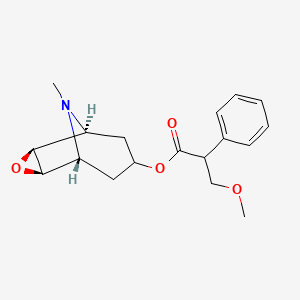
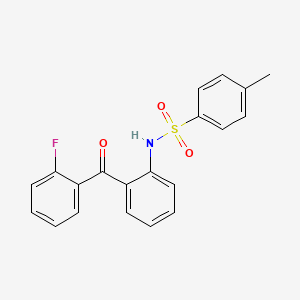
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
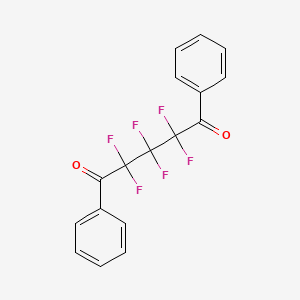

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
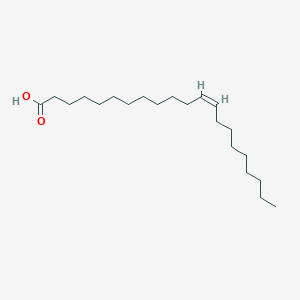
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
